CGP52411

Description

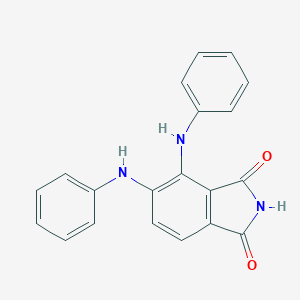

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5,6-dianilinoisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O2/c24-19-15-11-17(21-13-7-3-1-4-8-13)18(12-16(15)20(25)23-19)22-14-9-5-2-6-10-14/h1-12,21-22H,(H,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAALVYBICLMAMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=C3C(=C2)C(=O)NC3=O)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4040393 | |

| Record name | 4,5-Dianilinophthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145915-58-8 | |

| Record name | 4,5-Dianilinophthalimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145915-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dianilinophthalimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145915588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dianilinophthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-DIANILINOPHTHALIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z13D008FZ2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Multifaceted Mechanism of Action of CGP52411: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP52411, also known as 4,5-dianilinophthalimide (DAPH), is a potent and selective small molecule inhibitor with a multifaceted mechanism of action. Primarily characterized as an ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, its effects extend to other kinases and demonstrate significant potential in neurodegenerative disease, specifically Alzheimer's disease. This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative data on its inhibitory activities, detailed experimental protocols from key studies, and visual representations of the involved signaling pathways and experimental workflows.

Core Mechanism of Action: EGFR Tyrosine Kinase Inhibition

This compound exerts its primary biological effect by selectively targeting the intracellular tyrosine kinase domain of the Epidermal Growth Factor Receptor (EGFR). By competing with ATP for the binding site on the kinase domain, this compound effectively blocks the autophosphorylation of the receptor, a critical step in the activation of downstream signaling pathways.[1] This inhibition of EGFR autophosphorylation has been demonstrated to occur with a half-maximal inhibitory concentration (IC50) of 0.3 µM.

The binding of a ligand, such as Epidermal Growth Factor (EGF), to the extracellular domain of EGFR normally induces receptor dimerization and subsequent trans-autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating a cascade of intracellular signaling events that regulate cell proliferation, survival, and differentiation.

This compound's competitive inhibition of ATP binding prevents this initial autophosphorylation step, thereby blocking the activation of major downstream signaling pathways, including the RAS-RAF-MEK-ERK and the PI3K/AKT pathways. The blockade of these pathways ultimately leads to the inhibition of cell proliferation and has been shown to induce apoptosis in cancer cells overexpressing EGFR.

Inhibition of Related Tyrosine Kinases

Beyond its potent activity against EGFR, this compound also demonstrates inhibitory effects on other related tyrosine kinases, albeit at higher concentrations.

-

p185c-erbB2 (HER2/neu): this compound inhibits the tyrosine phosphorylation of p185c-erbB2, another member of the EGFR family, with an IC50 value of 10 µM. Overexpression of c-erbB2 is a known driver in several cancers, particularly breast and ovarian carcinomas.

-

c-Src Kinase: The compound also inhibits the activity of the non-receptor tyrosine kinase c-Src, with a reported IC50 of 16 µM. c-Src is involved in various cellular processes, including cell growth, differentiation, and motility, and its activity is often dysregulated in cancer.

-

Protein Kinase C (PKC): this compound has been shown to inhibit conventional PKC isozymes (α, β-1, β-2, and γ) isolated from porcine brain with an IC50 of 80 µM. It does not, however, significantly affect nonconventional or atypical PKC isozymes.

Quantitative Data Summary

The inhibitory activity of this compound against various kinases has been quantified in several studies. The following table summarizes the key IC50 values.

| Target Kinase | IC50 Value (µM) | Cell Line/Source |

| EGFR Autophosphorylation | 0.3 | In vitro |

| p185c-erbB2 Phosphorylation | 10 | A431 cells |

| c-Src Kinase | 16 | In vitro |

| Protein Kinase C (conventional isozymes) | 80 | Porcine Brain |

Mechanism in Alzheimer's Disease: Reversal of β-Amyloid Fibril Formation

A significant and distinct mechanism of action for this compound is its ability to interfere with the pathogenesis of Alzheimer's disease. The compound has been shown to dramatically inhibit and even reverse the formation of β-amyloid (Aβ42) fibril aggregates.[1] The accumulation of these fibrils into plaques is a hallmark of Alzheimer's disease and is associated with neurotoxicity.

This compound, at low micromolar concentrations, disrupts the β-sheet structure of pre-formed Aβ42 fibrils, leading to their conversion into amorphous, non-fibrillar aggregates.[1] This disaggregation of fibrils is crucial as it eliminates their neurotoxic effects, specifically the toxic influx of Ca2+ ions into neuronal cells.[1] When co-incubated with Aβ42 peptides, this compound prevents their assembly into fibrils altogether.

Experimental Protocols

In Vitro EGFR Autophosphorylation Assay

This protocol describes the methodology to assess the inhibitory effect of this compound on EGFR autophosphorylation in a cellular context.

-

Cell Line: A431 human epidermoid carcinoma cells, which overexpress EGFR.

-

Cell Culture: Cells are grown in a T75 flask with DMEM supplemented with 10% fetal calf serum (FCS) until approximately 80% confluent.

-

Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 40,000 cells per well and incubated until confluent.

-

Treatment:

-

The culture medium is removed, and cells are washed with sterile 1X PBS.

-

Cells are incubated with varying concentrations of this compound (e.g., 0-100 µM) in serum-free DMEM for a specified period (e.g., 90 minutes).

-

Cells are then stimulated with a recombinant human Epidermal Growth Factor (rhEGF) at a concentration of, for example, 100 ng/mL for a short duration (e.g., 10-30 minutes) at 37°C to induce EGFR autophosphorylation.

-

-

Detection of Phosphorylation:

-

The treatment solution is discarded, and cells are washed with 1X Wash Buffer.

-

Cells are fixed and permeabilized.

-

A primary antibody specific for phosphorylated EGFR (e.g., anti-phospho-EGFR Tyr1173) is added to the wells and incubated.

-

After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody is added.

-

A TMB substrate is added, and the color development is measured at 450 nm using a plate reader. The intensity of the color is proportional to the amount of phosphorylated EGFR.

-

In Vivo Antitumor Activity Assay

This protocol outlines the methodology for evaluating the antitumor efficacy of this compound in a xenograft mouse model.

-

Animal Model: Female BALB/c nude mice (athymic).

-

Tumor Xenograft:

-

A431 or SK-OV-3 tumor cells are cultured and harvested.

-

A suspension of 1 x 10^6 cells in a suitable medium (e.g., with Matrigel) is subcutaneously injected into the flank of the mice.

-

Tumors are allowed to grow to a palpable size (e.g., 50-150 mm³).

-

-

Treatment Regimen:

-

Mice are randomized into control and treatment groups.

-

This compound is administered orally once daily for a specified period (e.g., 15 days) at various doses (e.g., 3.2, 6.3, 12.5, 25, and 50 mg/kg). The control group receives the vehicle.

-

-

Measurement of Antitumor Activity:

-

Tumor volume is measured regularly (e.g., daily or every other day) using calipers. Tumor volume can be calculated using the formula: (length × width²) / 2.

-

The body weight of the mice is also monitored to assess toxicity.

-

At the end of the study, the percentage of tumor growth inhibition (TGI) is calculated.

-

β-Amyloid Fibril Reversal Assay (Thioflavin T Assay)

This protocol details the method to assess the ability of this compound to inhibit and reverse the formation of β-amyloid fibrils.

-

Preparation of Aβ1-42:

-

Synthetic Aβ1-42 peptide is dissolved in a suitable solvent (e.g., hexafluoroisopropanol) and then lyophilized to ensure a monomeric state.

-

The lyophilized peptide is then resuspended in a buffer (e.g., PBS) to the desired concentration (e.g., 10 µM).

-

-

Fibril Formation: The Aβ1-42 solution is incubated at 37°C with agitation to promote fibril formation.

-

Thioflavin T (ThT) Assay:

-

Thioflavin T is a fluorescent dye that binds to the β-sheet structures of amyloid fibrils, resulting in a significant increase in its fluorescence emission.

-

A stock solution of ThT is prepared and diluted to a working concentration (e.g., 10 µM).

-

For inhibition studies: this compound (at various concentrations) is co-incubated with the Aβ1-42 solution from the beginning.

-

For reversal studies: this compound is added to the pre-formed Aβ1-42 fibrils.

-

At specified time points, aliquots of the Aβ1-42 solution (with or without this compound) are mixed with the ThT working solution in a 96-well plate.

-

Fluorescence is measured using a fluorometer with an excitation wavelength of approximately 450 nm and an emission wavelength of approximately 482 nm. A decrease in fluorescence intensity in the presence of this compound indicates inhibition or reversal of fibril formation.

-

Visualizations: Signaling Pathways and Workflows

EGFR Signaling Pathway and Inhibition by this compound

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Workflow for In Vivo Antitumor Activity Assay

References

CGP52411: An In-depth Technical Guide to an ATP-Competitive EGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2][3] Dysregulation of EGFR signaling, often through overexpression or mutation, is a key driver in the pathogenesis of various human cancers.[4][5] Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain have emerged as a crucial class of therapeutics. This technical guide provides a comprehensive overview of CGP52411, a selective and potent ATP-competitive inhibitor of EGFR.

This compound, a 4,5-dianilinophthalimide derivative, has demonstrated significant potential in preclinical studies as a selective inhibitor of the EGFR signal transduction pathway.[4][6] Its mechanism of action and biological effects have been characterized through a series of in vitro and in vivo experiments, which will be detailed in this guide.

Quantitative Data

The inhibitory activity of this compound has been quantified against several protein tyrosine kinases. The following tables summarize the key IC50 values, providing a clear comparison of its potency and selectivity.

Table 1: In Vitro Inhibitory Activity of this compound against EGFR Family Kinases

| Target Kinase | IC50 Value | Assay Type | Reference |

| EGFR | 0.3 µM | Kinase Assay | [4] |

| p185c-erbB2 (HER2) | Not explicitly quantified, but shown to be inhibited | Cellular Autophosphorylation Assay | [4] |

Table 2: In Vitro Inhibitory Activity of this compound against Other Kinases

| Target Kinase | IC50 Value | Assay Type |

| c-Src | 16 µM | Kinase Assay |

| Protein Kinase C (PKC) isozymes | 80 µM | Kinase Assay |

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the EGFR tyrosine kinase.[6] This means that it binds to the ATP-binding pocket of the EGFR's intracellular kinase domain, thereby preventing the binding of ATP. The binding of ATP is an essential step for the autophosphorylation of the receptor upon ligand binding and the subsequent activation of downstream signaling pathways. By blocking this process, this compound effectively abrogates the signaling cascade initiated by EGFR.[3]

Signaling Pathway Inhibition

The binding of a ligand, such as Epidermal Growth Factor (EGF), to the extracellular domain of EGFR triggers receptor dimerization and subsequent trans-autophosphorylation of specific tyrosine residues in the cytoplasmic tail.[1][2] These phosphorylated tyrosines serve as docking sites for various adaptor proteins and enzymes, which in turn activate multiple downstream signaling pathways crucial for cell growth and survival, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[1][3] this compound, by inhibiting EGFR autophosphorylation, effectively blocks the activation of these critical downstream signaling cascades.

Caption: EGFR Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The characterization of this compound involved several key experiments to determine its potency and mechanism of action. Below are detailed methodologies representative of those used in its evaluation.

In Vitro EGFR Tyrosine Kinase Assay

This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of the EGFR kinase domain.

Materials:

-

Purified recombinant EGFR kinase domain

-

ATP (Adenosine Triphosphate)

-

Poly(Glu, Tyr) 4:1 as a generic tyrosine kinase substrate

-

This compound

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase buffer to the desired final concentrations.

-

Reaction Setup: In a 96-well plate, add the EGFR kinase domain and the substrate to the kinase buffer.

-

Inhibitor Addition: Add the diluted this compound or vehicle (DMSO) to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature.

-

Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP to each well.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity, using a luminescence-based detection reagent according to the manufacturer's protocol.

-

Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Ligand-Induced EGFR Autophosphorylation Assay in A431 Cells

This cell-based assay assesses the ability of this compound to inhibit EGFR autophosphorylation in a cellular context. A431 cells are a human epidermoid carcinoma cell line that overexpresses EGFR.[7][8]

Materials:

-

A431 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Serum-free medium

-

This compound

-

EGF (Epidermal Growth Factor)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-phospho-EGFR and anti-total-EGFR antibodies

-

Western blotting reagents and equipment

Procedure:

-

Cell Culture and Starvation: Culture A431 cells to near confluency. To reduce basal EGFR phosphorylation, starve the cells by incubating them in serum-free medium for 12-24 hours.[8]

-

Inhibitor Treatment: Treat the starved cells with various concentrations of this compound or vehicle for a specified time (e.g., 1-2 hours).

-

Ligand Stimulation: Stimulate the cells with a saturating concentration of EGF (e.g., 100 ng/mL) for a short period (e.g., 5-15 minutes) at 37°C.[9]

-

Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Immunodetection: Probe the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-pY1173). Subsequently, strip the membrane and re-probe with an antibody for total EGFR to ensure equal loading.

-

Data Analysis: Quantify the band intensities for phospho-EGFR and total EGFR. Normalize the phospho-EGFR signal to the total EGFR signal and plot the percentage of inhibition against the inhibitor concentration to determine the IC50 in a cellular context.

c-fos mRNA Induction Assay

This assay measures the effect of this compound on the downstream transcriptional activation of the c-fos proto-oncogene, a known target of the EGFR signaling pathway.

Materials:

-

A431 cells

-

Cell culture and starvation media

-

This compound

-

EGF

-

RNA extraction kit

-

Reagents for Northern blotting or RT-qPCR

-

c-fos and a housekeeping gene (e.g., GAPDH) probes or primers

Procedure:

-

Cell Treatment: Culture, starve, and treat A431 cells with this compound and stimulate with EGF as described in the autophosphorylation assay. The stimulation time for c-fos induction is typically longer (e.g., 30-60 minutes).[10]

-

RNA Extraction: Lyse the cells and extract total RNA using a suitable kit.

-

Northern Blot Analysis:

-

Separate the RNA samples by agarose gel electrophoresis.

-

Transfer the RNA to a nylon membrane.

-

Hybridize the membrane with a radiolabeled probe specific for c-fos mRNA.

-

Wash the membrane and expose it to X-ray film.

-

Re-probe the membrane with a housekeeping gene probe for normalization.

-

-

RT-qPCR Analysis (Alternative):

-

Reverse transcribe the RNA into cDNA.

-

Perform quantitative PCR using primers specific for c-fos and a housekeeping gene.

-

-

Data Analysis: Quantify the c-fos mRNA levels and normalize them to the housekeeping gene. Compare the levels of c-fos induction in the presence and absence of this compound to determine its inhibitory effect.

Experimental Workflow

The characterization of an ATP-competitive EGFR inhibitor like this compound typically follows a logical progression from in vitro biochemical assays to cell-based assays and finally to in vivo models.

Caption: A typical experimental workflow for characterizing a novel EGFR inhibitor.

Conclusion

This compound is a potent and selective ATP-competitive inhibitor of the EGFR tyrosine kinase. Its ability to block EGFR autophosphorylation and downstream signaling pathways, such as c-fos induction, has been demonstrated in relevant cellular models. The quantitative data on its inhibitory activity highlight its selectivity for the EGFR family of receptors. The experimental protocols detailed in this guide provide a framework for the evaluation of similar compounds targeting EGFR. The preclinical antitumor activity of this compound underscores the therapeutic potential of targeting the EGFR signaling pathway in cancers characterized by its dysregulation. This technical guide serves as a valuable resource for researchers and professionals in the field of drug discovery and development focused on EGFR-targeted therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. ClinPGx [clinpgx.org]

- 4. 4,5-Dianilinophthalimide: a protein-tyrosine kinase inhibitor with selectivity for the epidermal growth factor receptor signal transduction pathway and potent in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Dianilinophthalimides: potent and selective, ATP-competitive inhibitors of the EGF-receptor protein tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. licorbio.com [licorbio.com]

- 8. Ligand-induced activation of A431 cell epidermal growth factor receptors occurs primarily by an autocrine pathway that acts upon receptors on the surface rather than intracellularly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The GABA-B Receptor Antagonist CGP52411 and its Potential Impact on β-Amyloid Fibril Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential effects of the GABA-B receptor antagonist, CGP52411, on the formation of β-amyloid (Aβ) fibrils, a pathological hallmark of Alzheimer's disease. Currently, there is no direct scientific evidence demonstrating that this compound influences the aggregation kinetics or morphology of Aβ fibrils. However, a compelling indirect mechanism is proposed based on the established interaction between the GABA-B receptor and the amyloid precursor protein (APP). This document outlines a hypothetical signaling pathway, details requisite experimental protocols to investigate this hypothesis, and provides a framework for presenting potential quantitative data. The information presented herein is intended to serve as a resource for researchers investigating the intersection of GABAergic signaling and Alzheimer's disease pathology.

Introduction: The Unexplored Link between this compound and β-Amyloid

β-amyloid (Aβ) peptides, particularly the aggregation-prone Aβ42 species, are central to the amyloid cascade hypothesis of Alzheimer's disease[1]. These peptides self-assemble into soluble oligomers and insoluble fibrils, forming the characteristic amyloid plaques found in the brains of Alzheimer's patients[1]. This compound is a selective antagonist of the GABA-B receptor, a G-protein coupled receptor for the main inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA)[2]. While the GABAergic system is known to be altered in Alzheimer's disease, a direct connection between this compound and the process of Aβ fibril formation has not been established in the scientific literature[1][3].

Recent discoveries, however, have unveiled a significant interaction between the GABA-B receptor and the amyloid precursor protein (APP), the parent protein from which Aβ is derived[4][5]. Specifically, the secreted ectodomain of APP (sAPP) has been identified as a functional ligand for the GABA-B receptor 1a (GABABR1a) subunit[4][5]. This interaction modulates synaptic transmission, and its effects can be blocked by GABA-B receptor antagonists[4]. This finding provides a strong rationale for investigating the potential indirect effects of compounds like this compound on Aβ metabolism and, consequently, on fibril formation.

A Hypothesized Mechanism of Action

We propose a hypothetical mechanism whereby this compound, by antagonizing the GABA-B receptor, could indirectly influence Aβ fibril formation. This proposed pathway is centered on the modulation of APP processing.

The cleavage of APP can occur via two main pathways: the non-amyloidogenic pathway, initiated by α-secretase, and the amyloidogenic pathway, initiated by β-secretase (BACE1)[6]. The amyloidogenic pathway leads to the production of Aβ peptides following subsequent cleavage by γ-secretase[6]. The binding of sAPP to the GABA-B receptor may influence which of these processing pathways is favored.

By blocking the interaction of sAPP with the GABA-B receptor, this compound could potentially alter the intracellular signaling cascades that regulate the activity or trafficking of the secretase enzymes. This could, in turn, shift the balance of APP processing towards or away from the amyloidogenic pathway, thereby altering the production of Aβ monomers. A change in the concentration of Aβ, particularly the Aβ42/Aβ40 ratio, would directly impact the kinetics of fibril formation.

Below is a diagram illustrating this hypothetical signaling pathway.

Proposed Experimental Protocols

To test the hypothesis that this compound can modulate Aβ fibril formation, a series of in vitro and in vivo experiments are required. The following protocols provide a roadmap for such an investigation.

In Vitro Aβ Aggregation Assays

These assays will determine if this compound has a direct effect on the fibrillization of synthetic Aβ peptides.

-

Thioflavin T (ThT) Fluorescence Assay: This is the gold-standard method for monitoring the kinetics of amyloid fibril formation in real-time.

-

Protocol:

-

Prepare a stock solution of synthetic Aβ42 (or Aβ40) peptide in a suitable solvent (e.g., hexafluoroisopropanol) to ensure a monomeric starting state.

-

Remove the solvent by evaporation and resuspend the peptide in a buffer such as phosphate-buffered saline (PBS) at a final concentration of 10-20 µM.

-

Add varying concentrations of this compound to the Aβ solution. Include a vehicle control.

-

Add Thioflavin T to a final concentration of 10-20 µM.

-

Incubate the samples in a 96-well plate at 37°C with intermittent shaking in a plate reader.

-

Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm at regular intervals.

-

Plot the fluorescence intensity over time to generate aggregation curves. Analyze the lag time, elongation rate, and final plateau of the curves to determine the effect of this compound on aggregation kinetics.

-

-

-

Transmission Electron Microscopy (TEM): To visualize the morphology of the resulting Aβ aggregates.

-

Protocol:

-

Following the ThT assay, take aliquots from the wells at different time points (e.g., during the lag phase, exponential phase, and plateau).

-

Apply the samples to a carbon-coated copper grid for 1-2 minutes.

-

Negatively stain the grids with a solution of 2% uranyl acetate.

-

Allow the grids to dry completely.

-

Image the grids using a transmission electron microscope to observe the morphology of Aβ species (e.g., oligomers, protofibrils, mature fibrils) in the presence and absence of this compound.

-

-

Cell-Based Assays for Aβ Production

These experiments will investigate the effect of this compound on the cellular processing of APP and the subsequent production of Aβ peptides.

-

Cell Culture: Use a cell line that overexpresses human APP, such as HEK293 cells stably transfected with APP695 (HEK-APP) or SH-SY5Y neuroblastoma cells.

-

Treatment: Treat the cells with a range of concentrations of this compound for 24-48 hours.

-

Measurement of Secreted Aβ:

-

Protocol (ELISA):

-

Collect the conditioned media from the treated cells.

-

Centrifuge the media to remove cellular debris.

-

Use commercially available enzyme-linked immunosorbent assay (ELISA) kits to quantify the levels of secreted Aβ40 and Aβ42.

-

Normalize the Aβ levels to the total protein concentration of the corresponding cell lysates.

-

-

-

Analysis of APP Cleavage Fragments:

-

Protocol (Western Blot):

-

Lyse the treated cells and collect the protein extracts.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with antibodies specific for the C-terminal fragments of APP (α-CTF/C83 and β-CTF/C99) and full-length APP.

-

Use an antibody against a housekeeping protein (e.g., β-actin) for loading control.

-

Quantify the band intensities to determine the relative levels of the APP fragments.

-

-

In Vivo Studies in Animal Models of Alzheimer's Disease

These studies are crucial to determine if this compound can modulate Aβ pathology in a living organism.

-

Animal Models: Use transgenic mouse models of Alzheimer's disease that develop age-dependent Aβ plaque pathology, such as the 5XFAD or APP/PS1 mice.

-

Drug Administration: Administer this compound to the mice for a prolonged period (e.g., 3-6 months) via an appropriate route (e.g., oral gavage, intraperitoneal injection).

-

Behavioral Testing: Conduct cognitive tests, such as the Morris water maze or Y-maze, to assess the impact of the treatment on memory and learning.

-

Post-mortem Brain Tissue Analysis:

-

Protocol (Immunohistochemistry):

-

At the end of the treatment period, perfuse the mice and collect the brains.

-

Fix and section the brains.

-

Perform immunohistochemical staining using antibodies against Aβ (e.g., 6E10) to visualize and quantify the amyloid plaque load in different brain regions (e.g., hippocampus and cortex).

-

Co-stain with Thioflavin S to specifically label dense-core plaques.

-

-

Protocol (Biochemical Analysis):

-

Homogenize brain tissue to extract soluble and insoluble Aβ fractions.

-

Use ELISA to quantify the levels of Aβ40 and Aβ42 in these fractions.

-

-

The following diagram illustrates a potential experimental workflow to test the hypothesis.

Framework for Quantitative Data Presentation

As no quantitative data currently exists for the effect of this compound on β-amyloid fibril formation, the following tables are presented as templates for organizing and presenting potential future findings from the experimental protocols described above.

Table 1: Effect of this compound on in vitro Aβ42 Aggregation Kinetics (ThT Assay)

| Treatment | Lag Phase (hours) | Maximum Aggregation Rate (RFU/hour) | Final Fluorescence (RFU) |

| Vehicle Control | |||

| This compound (1 µM) | |||

| This compound (10 µM) | |||

| This compound (50 µM) | |||

| Positive Control (e.g., known inhibitor) |

RFU: Relative Fluorescence Units

Table 2: Effect of this compound on Aβ Production in HEK-APP Cells (ELISA)

| Treatment (24 hours) | Secreted Aβ40 (pg/mg protein) | Secreted Aβ42 (pg/mg protein) | Aβ42/Aβ40 Ratio |

| Vehicle Control | |||

| This compound (1 µM) | |||

| This compound (10 µM) | |||

| This compound (50 µM) | |||

| γ-secretase inhibitor (Positive Control) |

Table 3: Effect of Chronic this compound Treatment on Brain Aβ Pathology in 5XFAD Mice

| Treatment Group | Cortical Plaque Load (%) | Hippocampal Plaque Load (%) | Soluble Brain Aβ42 (pg/mg tissue) | Insoluble Brain Aβ42 (pg/mg tissue) |

| Vehicle Control | ||||

| This compound (10 mg/kg/day) | ||||

| This compound (30 mg/kg/day) |

Conclusion and Future Directions

While a direct link between the GABA-B receptor antagonist this compound and β-amyloid fibril formation remains to be established, the discovery of sAPP as a functional ligand for the GABA-B receptor provides a strong impetus for further investigation. The hypothetical mechanism and experimental protocols outlined in this technical guide offer a clear path forward for researchers to explore this promising avenue. Should a connection be confirmed, it could open up new therapeutic strategies for Alzheimer's disease targeting the GABAergic system to modulate amyloid pathology. Future studies should also investigate the effects of other GABA-B receptor modulators on APP processing and Aβ aggregation to determine if this is a class-wide effect. Furthermore, exploring the downstream signaling pathways activated by the sAPP-GABA-B receptor interaction will be crucial for a complete understanding of this novel biological process.

References

- 1. The GABAergic system in Alzheimer's disease: a systematic review with meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The GABA B receptor antagonists CGP35348 and CGP52432 inhibit glycine exocytosis: study with GABA B1- and GABA B2-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GABAergic Inhibitory Interneuron Deficits in Alzheimer’s Disease: Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Secreted Amyloid-β Precursor Protein Functions as a GABABR1a Ligand to Modulate Synaptic Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. GABAB receptors-mediated tonic inhibition of glutamate release from Aβ fibers in rat laminae III/IV of the spinal cord dorsal horn - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Impact of CGP52411 on Neuronal Calcium Ion Influx: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGP52411, a potent and selective antagonist of the GABA-B receptor, has garnered significant interest within the neuroscience community for its potential to modulate neuronal excitability and synaptic transmission. A critical aspect of its mechanism of action lies in its ability to influence neuronal calcium ion influx, a fundamental process governing a myriad of cellular functions, from neurotransmitter release to gene expression. This technical guide provides an in-depth exploration of this compound's impact on neuronal calcium signaling, summarizing key quantitative data, detailing relevant experimental methodologies, and visualizing the underlying signaling pathways. While direct quantitative data for this compound's effect on calcium influx is not extensively available in publicly accessible literature, this guide synthesizes information from studies on analogous GABA-B receptor antagonists and the well-established principles of GABA-B receptor pharmacology to provide a comprehensive overview for researchers in the field.

Core Mechanism of Action: Antagonism of GABA-B Receptors

GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate the slow and prolonged inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system. These receptors are heterodimers, composed of GABA-B1 and GABA-B2 subunits, and are located on both presynaptic and postsynaptic membranes. Their activation typically leads to the inhibition of neuronal activity through two main effector systems: the activation of inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).

This compound exerts its effects by competitively binding to the GABA-B receptor, thereby preventing the binding of GABA and other agonists like baclofen. This antagonism blocks the downstream signaling cascades that would normally lead to the inhibition of neuronal calcium influx.

Impact on Neuronal Calcium Ion Influx

The primary mechanism by which this compound influences neuronal calcium influx is by preventing the GABA-B receptor-mediated inhibition of voltage-gated calcium channels. Presynaptic GABA-B receptors are known to potently modulate the activity of N-type (CaV2.2) and P/Q-type (CaV2.1) calcium channels, which are crucial for neurotransmitter release.

Quantitative Data Summary

| Parameter | Effect of GABA-B Agonist (e.g., Baclofen) | Effect of this compound (in the presence of GABAergic tone) | Affected Calcium Channel Types | Neuronal Location |

| Peak Calcium Current Amplitude | Decrease | Restoration/Increase towards baseline | N-type, P/Q-type | Presynaptic terminals, Dendrites |

| Action Potential-Evoked Calcium Transients | Decrease | Restoration/Increase towards baseline | N-type, P/Q-type | Dendritic spines, Presynaptic boutons |

| Neurotransmitter Release (Calcium-dependent) | Decrease | Restoration/Increase towards baseline | N-type, P/Q-type | Presynaptic terminals |

| Intracellular Calcium Release (Gq-coupled pathway) | Increase (in some cell types) | Inhibition of agonist-induced release | N/A (acts on intracellular stores) | Astrocytes, some neuronal populations |

Experimental Protocols

The investigation of this compound's impact on neuronal calcium influx typically involves two primary experimental techniques: patch-clamp electrophysiology and calcium imaging.

Whole-Cell Patch-Clamp Electrophysiology for Measuring Calcium Currents

This technique allows for the direct measurement of ion currents, including those flowing through voltage-gated calcium channels, across the neuronal membrane.

Objective: To quantify the effect of this compound on voltage-gated calcium channel currents in cultured neurons.

Materials:

-

Cultured neurons (e.g., hippocampal, cortical, or dorsal root ganglion neurons)

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software

-

Borosilicate glass capillaries for pipette fabrication

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4)

-

Internal solution (in mM): 120 Cs-methanesulfonate, 10 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2)

-

This compound stock solution (in DMSO)

-

GABA-B receptor agonist (e.g., baclofen)

Procedure:

-

Prepare cultured neurons on coverslips.

-

Place a coverslip in the recording chamber and perfuse with external solution.

-

Fabricate patch pipettes with a resistance of 3-5 MΩ when filled with internal solution.

-

Establish a whole-cell patch-clamp recording from a neuron.

-

Hold the neuron at a membrane potential of -80 mV.

-

Apply a voltage step protocol to elicit calcium currents (e.g., step to 0 mV for 100 ms).

-

Record baseline calcium currents.

-

Apply a GABA-B agonist (e.g., 10 µM baclofen) to the external solution to inhibit the calcium currents.

-

Once a stable inhibition is achieved, co-apply this compound (e.g., 1 µM) with the agonist.

-

Record the calcium currents in the presence of both the agonist and this compound to observe the reversal of inhibition.

-

Perform a washout of all drugs to allow for recovery.

-

Analyze the peak amplitude and kinetics of the calcium currents before, during, and after drug application.

Calcium Imaging of Neuronal Activity

This technique utilizes fluorescent calcium indicators to visualize changes in intracellular calcium concentrations in response to neuronal activity and pharmacological manipulations.

Objective: To visualize the effect of this compound on action potential-evoked calcium transients in the dendrites and spines of cultured neurons.

Materials:

-

Cultured neurons transfected with a genetically encoded calcium indicator (e.g., GCaMP) or loaded with a chemical calcium indicator (e.g., Fura-2 AM).

-

Fluorescence microscope (confocal or two-photon) equipped with a suitable camera and light source.

-

Perfusion system for drug application.

-

Field stimulation electrode.

-

Imaging buffer (e.g., artificial cerebrospinal fluid - aCSF).

-

This compound stock solution (in DMSO).

-

GABA-B receptor agonist (e.g., baclofen).

Procedure:

-

Prepare cultured neurons expressing or loaded with a calcium indicator.

-

Place the coverslip in the imaging chamber and perfuse with imaging buffer.

-

Identify a healthy neuron and acquire baseline fluorescence images.

-

Induce neuronal activity and evoke calcium transients using field stimulation (e.g., a train of action potentials).

-

Record the resulting changes in fluorescence intensity in dendritic and somatic compartments.

-

Apply a GABA-B agonist (e.g., 10 µM baclofen) to the perfusion solution to reduce the amplitude of the evoked calcium transients.

-

After observing a stable effect of the agonist, co-perfuse with this compound (e.g., 1 µM).

-

Continue to evoke and record calcium transients in the presence of both the agonist and antagonist.

-

Perform a washout of the drugs.

-

Analyze the fluorescence data to quantify the amplitude and decay kinetics of the calcium transients in different conditions.

Signaling Pathways and Visualizations

The antagonism of GABA-B receptors by this compound disrupts key signaling pathways that regulate neuronal calcium influx.

Presynaptic Inhibition of Voltage-Gated Calcium Channels

The canonical pathway for GABA-B receptor-mediated inhibition of presynaptic calcium channels involves the direct interaction of the Gβγ subunit of the G-protein with the channel.

Caption: Presynaptic GABA-B receptor signaling pathway leading to inhibition of calcium influx.

Experimental Workflow for Electrophysiological Recording

The following diagram illustrates the logical flow of a patch-clamp experiment designed to test the effect of this compound.

Caption: Workflow for a patch-clamp experiment investigating this compound's effect on calcium currents.

Logical Relationship of this compound Action

This diagram illustrates the logical relationship between GABA-B receptor activation, this compound, and the resulting effect on neuronal calcium influx.

Caption: Logical flow of this compound's action on the GABA-B receptor and calcium influx.

Conclusion

This compound, by acting as a potent GABA-B receptor antagonist, is poised to be a critical tool for dissecting the complex roles of GABAergic inhibition in neuronal function. Its ability to disinhibit voltage-gated calcium channels, thereby restoring or enhancing calcium influx, has significant implications for understanding and potentially treating a range of neurological and psychiatric disorders characterized by aberrant neuronal excitability. While further research is required to delineate the precise quantitative effects of this compound on different neuronal subtypes and calcium channel isoforms, the experimental frameworks and signaling pathways outlined in this guide provide a solid foundation for future investigations. The continued exploration of this compound and similar compounds will undoubtedly shed more light on the intricate dance between inhibitory neurotransmission and calcium signaling in the brain.

An In-depth Technical Guide to CGP52411: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP52411, also known as DAPH (4,5-Dianilinophthalimide), is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] Beyond its established role in cancer research as an ATP-competitive inhibitor of EGFR, this compound has garnered significant interest for its ability to inhibit and even reverse the formation of amyloid-β (Aβ42) fibrils, which are a pathological hallmark of Alzheimer's disease. This dual activity makes this compound a valuable tool for studying cellular signaling pathways and a potential lead compound in the development of therapeutics for both cancer and neurodegenerative disorders. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, including detailed experimental protocols and signaling pathway diagrams to facilitate further research and development.

Chemical Structure and Physicochemical Properties

This compound is a synthetic molecule belonging to the dianilinophthalimide class of compounds. Its chemical identity and key physicochemical properties are summarized in the tables below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| Formal Name | 5,6-bis(phenylamino)-1H-isoindole-1,3(2H)-dione |

| Synonyms | This compound, DAPH, 4,5-Dianilinophthalimide |

| CAS Number | 145915-58-8 |

| Molecular Formula | C₂₀H₁₅N₃O₂ |

| Molecular Weight | 329.35 g/mol |

| SMILES | O=C1NC(C2=CC(NC3=CC=CC=C3)=C(NC4=CC=CC=C4)C=C21)=O |

| InChI | InChI=1S/C20H15N3O2/c24-19-15-11-17(21-13-7-3-1-4-8-13)18(12-16(15)20(25)23-19)22-14-9-5-2-6-10-14/h1-12,21-22H,(H,23,24,25) |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Crystalline solid |

| Purity | ≥98% |

| Solubility | DMSO: 100 mM, Ethanol: 25 mM |

| Storage | Store at room temperature |

Biological Activity and Mechanism of Action

Inhibition of EGFR Tyrosine Kinase

This compound is a selective and potent inhibitor of the EGFR tyrosine kinase, with a reported half-maximal inhibitory concentration (IC₅₀) of 0.3 µM in vitro. It acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the EGFR kinase domain and preventing the transfer of phosphate from ATP to tyrosine residues on substrate proteins. This inhibition blocks the autophosphorylation of EGFR and the subsequent activation of downstream signaling pathways, such as the Ras-Raf-MEK-ERK and PI3K-Akt pathways, which are crucial for cell proliferation, survival, and differentiation.

Signaling Pathway: EGFR Inhibition by this compound

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Kinase Selectivity Profile

While this compound is highly selective for EGFR, its inhibitory activity against a limited number of other kinases has been reported. A comprehensive kinase selectivity panel screening for this compound is not publicly available. The known IC₅₀ values are summarized below.

Table 3: Kinase Inhibition Profile of this compound

| Kinase | IC₅₀ (µM) |

| EGFR | 0.3 |

| v-Abl | >50 |

| c-Src | 16 |

| PKCα | 6 |

| PKCβ1 | 30 |

| PKCβ2 | 4.8 |

| PKCγ | 30 |

Data compiled from publicly available sources.

Inhibition of Amyloid-β Fibril Formation

A significant and distinct biological activity of this compound is its ability to inhibit and reverse the formation of Aβ42 fibrils, the primary component of amyloid plaques in Alzheimer's disease. It has been shown to eliminate the calcium influx potential when co-incubated with Aβ42 and reduces neurotoxicity by blocking Ca²⁺ influx into neuronal cells. The precise molecular mechanism of how this compound interacts with Aβ42 to disrupt fibrillogenesis is an active area of research. It is hypothesized that this compound may bind to Aβ42 monomers or early oligomers, thereby preventing their conformational change into β-sheet-rich structures required for fibril formation.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro EGFR Kinase Inhibition Assay

This protocol describes a typical in vitro kinase assay to determine the IC₅₀ of this compound against EGFR.

Experimental Workflow: In Vitro Kinase Inhibition Assay

Caption: A typical workflow for an in vitro kinase inhibition assay.

Materials:

-

Recombinant human EGFR (active)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

Tyrosine kinase substrate (e.g., Poly(Glu,Tyr) 4:1)

-

This compound

-

DMSO

-

Microplates (e.g., 96-well or 384-well)

-

Detection reagent (e.g., ADP-Glo™, HTRF®, or ³²P-ATP)

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in the kinase assay buffer to achieve the desired final concentrations.

-

Reaction Setup: To each well of the microplate, add the diluted this compound or vehicle (DMSO) for control wells.

-

Enzyme Addition: Add the recombinant EGFR to each well, except for the negative control wells.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the substrate to all wells. The final ATP concentration should be at or near the Km for EGFR.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, add the ADP-Glo™ reagent to deplete unused ATP, followed by the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the control wells. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

In Vivo Antitumor Activity in a Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo antitumor efficacy of this compound using a human A431 epidermoid carcinoma xenograft model in nude mice. This protocol is based on the study by Buchdunger et al. (1994).[1]

Materials:

-

A431 human epidermoid carcinoma cells

-

Athymic nude mice (e.g., BALB/c nude)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Matrigel (optional)

-

This compound

-

Vehicle for administration (e.g., 0.5% carboxymethyl cellulose)

-

Calipers for tumor measurement

Procedure:

-

Cell Culture and Preparation: Culture A431 cells in appropriate media until they reach the desired confluence. Harvest the cells, wash with PBS, and resuspend in PBS or a mixture of PBS and Matrigel at a concentration of approximately 1 x 10⁷ cells/mL.

-

Tumor Implantation: Subcutaneously inject 0.1-0.2 mL of the cell suspension into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Prepare a suspension of this compound in the vehicle. Administer this compound orally to the treatment group at the desired dose (e.g., 50 mg/kg/day). Administer the vehicle alone to the control group.

-

Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (length x width²)/2.

-

Monitoring Animal Health: Monitor the body weight and overall health of the mice throughout the study.

-

Endpoint and Analysis: At the end of the study (e.g., after 2-3 weeks of treatment or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors. Weigh the tumors and compare the average tumor weight and volume between the treatment and control groups to determine the antitumor efficacy.

In Vitro Aβ42 Fibril Formation Assay

This protocol describes a thioflavin T (ThT) fluorescence assay to monitor the effect of this compound on Aβ42 fibril formation.

Materials:

-

Synthetic Aβ42 peptide

-

Hexafluoroisopropanol (HFIP)

-

Assay buffer (e.g., 50 mM phosphate buffer, pH 7.4)

-

Thioflavin T (ThT)

-

This compound

-

DMSO

-

96-well black, clear-bottom microplates

-

Fluorometer

Procedure:

-

Aβ42 Preparation: Prepare a stock solution of Aβ42 by dissolving the lyophilized peptide in HFIP to disaggregate any pre-existing structures. Aliquot the solution and evaporate the HFIP. Store the dried peptide at -20°C or -80°C. Immediately before use, dissolve the Aβ42 film in a small amount of DMSO and then dilute to the final concentration in the assay buffer.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO and dilute it to the desired concentrations in the assay buffer.

-

Assay Setup: In a 96-well plate, mix the Aβ42 solution with the different concentrations of this compound or vehicle (for control). Add ThT to each well to a final concentration of ~10 µM.

-

Incubation and Measurement: Incubate the plate at 37°C with intermittent shaking. Measure the ThT fluorescence (excitation ~440 nm, emission ~485 nm) at regular time intervals.

-

Data Analysis: Plot the fluorescence intensity against time. The sigmoidal curve represents the kinetics of fibril formation. Compare the lag time, elongation rate, and final fluorescence intensity between the control and this compound-treated samples to determine the inhibitory effect of the compound.

Summary and Future Directions

This compound is a well-characterized, selective inhibitor of EGFR with demonstrated in vitro and in vivo antitumor activity. Its additional and intriguing activity as an inhibitor of Aβ42 fibrillogenesis opens up new avenues for its potential application in neurodegenerative diseases. The detailed chemical, physical, and biological data, along with the experimental protocols provided in this guide, are intended to serve as a valuable resource for researchers in the fields of cancer biology, neurobiology, and drug discovery.

Future research should focus on elucidating the precise molecular interactions between this compound and Aβ42 to better understand its mechanism of fibril inhibition. A comprehensive kinase selectivity profiling would provide a more complete picture of its off-target effects and potential for polypharmacology. Further optimization of the this compound scaffold could lead to the development of even more potent and selective inhibitors for either EGFR or Aβ42 aggregation, potentially leading to novel therapeutic agents for cancer or Alzheimer's disease.

References

CGP52411's selectivity for EGFR versus other kinases.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the kinase selectivity of CGP52411 (also known as DAPH or 4,5-dianilinophthalimide). This compound is a potent, ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[1][2][3] Understanding the selectivity profile of a kinase inhibitor is paramount in drug development to anticipate on-target efficacy and potential off-target effects. This guide consolidates available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways to offer a thorough resource for researchers.

Executive Summary

This compound demonstrates notable selectivity for the Epidermal Growth Factor Receptor (EGFR). While it potently inhibits EGFR, it also exhibits inhibitory activity against other kinases, including p185c-erbB2 (HER2), c-Src, and Protein Kinase C (PKC) at higher concentrations. This document presents the available quantitative data on its inhibitory constants, outlines the experimental procedures for determining kinase selectivity, and provides diagrams of the relevant signaling pathways to contextualize the inhibitor's mechanism of action and potential cross-reactivities.

Quantitative Kinase Inhibition Data

The inhibitory activity of this compound has been evaluated against several protein kinases. The following table summarizes the available half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of the compound's potency and selectivity.

| Target Kinase | IC50 | Notes |

| EGFR | 0.3 µM | Epidermal Growth Factor Receptor |

| p185c-erbB2 (HER2) | 10 µM | Member of the EGFR family |

| c-Src | 16 µM | Non-receptor tyrosine kinase |

| Protein Kinase C (PKC) | 80 µM | Family of serine/threonine kinases |

Data sourced from multiple references.[1]

Note: A comprehensive, publicly available kinase panel screen for this compound is not readily accessible in the reviewed literature. The data presented is based on specific published studies. A broader kinase screen would provide a more complete understanding of its selectivity across the human kinome.

Signaling Pathways

To understand the biological context of this compound's activity, it is crucial to visualize the signaling pathways in which its targets are involved.

The diagram above illustrates the canonical EGFR signaling pathway.[4][5][6][7][8] Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cell proliferation and survival.[4][5][6][7][8] this compound acts by competitively binding to the ATP-binding site of the EGFR kinase domain, thereby blocking its activation.

c-Src is a non-receptor tyrosine kinase that plays a crucial role in regulating cell adhesion, migration, proliferation, and survival.[9][10][11][12][13] It is activated by various upstream signals, including receptor tyrosine kinases and integrins, and subsequently activates multiple downstream pathways.[9][10][11][12][13] The inhibitory effect of this compound on c-Src, although less potent than on EGFR, could contribute to its overall cellular effects.

The Protein Kinase C (PKC) family of serine/threonine kinases is involved in a wide range of cellular processes.[14][15][16][17][18] Their activation is typically dependent on second messengers like diacylglycerol (DAG) and calcium (Ca2+), which are produced following the activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs).[14][15][16][17][18] this compound's inhibition of PKC isoforms is significantly weaker than its effect on EGFR.

Experimental Protocols

The determination of a kinase inhibitor's selectivity profile relies on robust and reproducible experimental methodologies. Below are detailed protocols for in vitro kinase assays and cell-based assays commonly employed in the field.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay measures the transfer of a radiolabeled phosphate from ATP to a kinase-specific substrate.

Materials:

-

Purified recombinant kinases (EGFR, c-Src, PKC, etc.)

-

Kinase-specific peptide or protein substrate

-

[γ-³²P]ATP or [γ-³³P]ATP

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mM EGTA)

-

This compound stock solution (in DMSO)

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in kinase reaction buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

-

Reaction Setup: In a 96-well plate, add the following in order:

-

Kinase reaction buffer

-

Diluted this compound or vehicle (for control)

-

Purified kinase enzyme

-

Kinase-specific substrate

-

-

Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP or [γ-³³P]ATP to each well.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

Substrate Capture: Transfer the reaction mixture to a filter plate that binds the phosphorylated substrate.

-

Washing: Wash the filter plate multiple times with a wash buffer (e.g., 1% phosphoric acid) to remove unincorporated radiolabeled ATP.

-

Detection: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Kinase Inhibition Assay (Western Blot)

This assay measures the inhibition of kinase activity within a cellular context by detecting the phosphorylation status of the kinase or its downstream substrates.

Materials:

-

Cell line expressing the target kinase (e.g., A431 cells for EGFR)

-

Cell culture medium and supplements

-

This compound stock solution (in DMSO)

-

Ligand for receptor activation (e.g., EGF for EGFR)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Western blotting equipment and reagents

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in a multi-well plate and grow to 70-80% confluency.

-

Serum-starve the cells for several hours to reduce basal kinase activity.

-

Pre-treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 1-2 hours).

-

-

Kinase Activation: Stimulate the cells with the appropriate ligand (e.g., EGF) for a short period (e.g., 5-15 minutes) to induce kinase activation and autophosphorylation.

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each lysate by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase.

-

Wash the membrane and then incubate with an HRP-conjugated secondary antibody.

-

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Data Analysis:

-

Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) form of the kinase to ensure equal protein loading.

-

Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.

-

Calculate the percentage of inhibition of phosphorylation for each this compound concentration and determine the cellular IC50 value.

-

Conclusion

This compound is a selective inhibitor of EGFR with well-defined activity against its primary target. The available data indicates a selectivity window over other kinases such as p185c-erbB2, c-Src, and PKC. For a more complete understanding of its off-target profile, a comprehensive kinome-wide screen would be beneficial. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the selectivity and mechanism of action of this compound and other kinase inhibitors. The signaling pathway diagrams help to place the inhibitor's activity within the broader context of cellular signaling networks, aiding in the interpretation of experimental results and the design of future studies.

References

- 1. xcessbio.com [xcessbio.com]

- 2. CGP 52411 | CAS 145915-58-8 | this compound | DAPH | Tocris Bioscience [tocris.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 9. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]

- 10. Targeting Src family kinases in anti-cancer therapies: turning promise into triumph - PMC [pmc.ncbi.nlm.nih.gov]

- 11. c-Src and EGFR Inhibition in Molecular Cancer Therapy: What Else Can We Improve? - ProQuest [proquest.com]

- 12. Src signaling in cancer invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Role of c-Src in Carcinogenesis and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protein kinase C - Wikipedia [en.wikipedia.org]

- 15. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]

- 16. Protein kinase C signaling “in” and “to” the nucleus: Master kinases in transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bosterbio.com [bosterbio.com]

- 18. commerce.bio-rad.com [commerce.bio-rad.com]

The Therapeutic Potential of CGP52411 in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP52411, a selective and orally active ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, has demonstrated notable preclinical activity, suggesting its potential as a therapeutic agent in oncology. By targeting the EGFR signaling pathway, which is frequently dysregulated in various malignancies, this compound effectively inhibits key cellular processes integral to tumor growth and proliferation. This technical guide provides a comprehensive overview of the mechanism of action, preclinical data, and relevant experimental protocols for this compound, offering a valuable resource for researchers and drug development professionals in the field of oncology.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of the EGFR signaling cascade, often through overexpression or activating mutations, is a well-established driver of tumorigenesis in a multitude of cancers, including those of the breast and ovaries.[1] Consequently, EGFR has emerged as a critical target for anticancer therapies. This compound is a potent and selective inhibitor of EGFR, functioning in an ATP-competitive manner to block downstream signaling.[1] It has also been shown to inhibit the autophosphorylation of p185c-erbB2 (HER2), a related receptor tyrosine kinase also implicated in cancer.[1] This document outlines the therapeutic potential of this compound in oncology, supported by available preclinical data and detailed experimental methodologies.

Mechanism of Action

This compound exerts its anticancer effects by inhibiting the tyrosine kinase activity of EGFR and, to a lesser extent, other related kinases. This inhibition is ATP-competitive, meaning this compound binds to the ATP-binding site within the catalytic domain of the receptor, preventing the transfer of phosphate from ATP to tyrosine residues on the receptor and its downstream substrates. This blockade of autophosphorylation is a critical step in halting the entire signaling cascade. The inhibition of both EGFR and HER2 autophosphorylation by this compound suggests a broader impact on the ErbB family of receptors, which are known to form heterodimers and play interconnected roles in cancer progression.[1]

Signaling Pathway

The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR triggers receptor dimerization and subsequent autophosphorylation of specific tyrosine residues in the intracellular domain. These phosphorylated sites act as docking stations for various adaptor proteins and enzymes, initiating a complex network of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. These pathways ultimately regulate gene expression and protein activity, leading to cell proliferation, survival, and migration. This compound, by preventing the initial autophosphorylation of EGFR, effectively shuts down these oncogenic signaling cascades.

Preclinical Data

The preclinical evaluation of this compound has demonstrated its inhibitory activity against EGFR and its potential for in vivo anti-tumor efficacy.

In Vitro Efficacy

This compound has been shown to be a potent inhibitor of EGFR with a half-maximal inhibitory concentration (IC50) in the sub-micromolar range. In cellular assays, it effectively inhibits ligand-induced autophosphorylation of both EGFR and HER2.

| Target/Assay | Cell Line | IC50 | Reference |

| EGFR (ATP-competitive) | - | 0.3 µM | [1] |

| EGFR Autophosphorylation | A431 | 1 µM | MedChemExpress |

| p185c-erbB2 (HER2) Autophosphorylation | - | 10 µM (estimated) | MedChemExpress |

| c-src Autophosphorylation | - | 16 µM | MedChemExpress |

In Vivo Efficacy

Preclinical studies in animal models have provided evidence of the anti-tumor activity of this compound when administered orally.

| Animal Model | Tumor Xenograft | Dosing Regimen | Observed Efficacy | Reference |

| Female BALB/c nude mice | A431 (human epidermoid carcinoma) | 6.3 - 50 mg/kg, oral administration, daily for 15 days | Antitumor activity observed | MedChemExpress |

| Female BALB/c nude mice | SK-OV-3 (human ovarian adenocarcinoma) | 6.3 - 50 mg/kg, oral administration, daily for 15 days | Antitumor activity observed | MedChemExpress |

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of the therapeutic potential of compounds like this compound. Below are representative protocols for key in vitro and in vivo assays.

In Vitro EGFR Autophosphorylation Assay

This protocol describes a method to assess the inhibitory effect of this compound on EGFR autophosphorylation in the A431 human epidermoid carcinoma cell line, which overexpresses EGFR.

Materials:

-

A431 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Serum-free DMEM

-

This compound (various concentrations)

-

Epidermal Growth Factor (EGF)

-

Phosphate Buffered Saline (PBS)

-

Lysis buffer (containing protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

Primary antibodies: anti-phospho-EGFR (Tyr1173), anti-total-EGFR

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture: Culture A431 cells in DMEM with 10% FBS at 37°C in a 5% CO2 incubator.

-

Serum Starvation: Seed cells in 6-well plates and grow to 80-90% confluency. Replace the growth medium with serum-free DMEM and incubate for 12-24 hours.

-

Inhibitor Treatment: Treat the serum-starved cells with varying concentrations of this compound for 1-2 hours. Include a vehicle control (e.g., DMSO).

-

EGF Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes at 37°C.

-

Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody against phospho-EGFR overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an antibody against total EGFR for loading control.

-

-

Data Analysis: Quantify the band intensities and normalize the phospho-EGFR signal to the total EGFR signal. Calculate the IC50 value for this compound.

In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a murine xenograft model using A431 cells.

Materials:

-

Female athymic nude mice (e.g., BALB/c nude)

-

A431 cells

-

Matrigel (optional)

-

This compound

-

Vehicle for oral administration

-

Calipers

-

Anesthetic

Procedure:

-

Cell Preparation: Culture A431 cells and harvest them during the exponential growth phase. Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel.

-

Tumor Implantation: Subcutaneously inject a defined number of A431 cells (e.g., 5 x 10^6) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration:

-

Treatment Group: Administer this compound orally at various dose levels (e.g., 6.3, 12.5, 25, 50 mg/kg) daily for a specified period (e.g., 15 days).

-

Control Group: Administer the vehicle solution using the same schedule and route.

-

-

Tumor Measurement: Measure the tumor dimensions (length and width) with calipers two to three times per week. Calculate the tumor volume using the formula: (Width² x Length) / 2.

-

Monitoring: Monitor the body weight and general health of the mice throughout the study as an indicator of toxicity.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or biomarker assessment).

-

Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Clinical Development

As of the latest available information, there are no publicly disclosed clinical trials investigating this compound for oncological indications. The development of this compound may have been discontinued at the preclinical stage, or further development has not been made public.

Conclusion